molecular formula C21H16ClFN4O2S B11614712 1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11614712
M. Wt: 442.9 g/mol
InChI Key: PMQUCLBJRMCWRZ-UHFFFAOYSA-N
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Description

1-[3-(ALLYLSULFANYL)-6-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(ALLYLSULFANYL)-6-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple stepsThe final step involves the acetylation of the compound to form the ethanone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis would involve similar steps to those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[3-(ALLYLSULFANYL)-6-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted benzoxazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(ALLYLSULFANYL)-6-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(ALLYLSULFANYL)-6-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H16ClFN4O2S

Molecular Weight

442.9 g/mol

IUPAC Name

1-[6-(2-chloro-6-fluorophenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H16ClFN4O2S/c1-3-11-30-21-24-19-18(25-26-21)13-7-4-5-10-16(13)27(12(2)28)20(29-19)17-14(22)8-6-9-15(17)23/h3-10,20H,1,11H2,2H3

InChI Key

PMQUCLBJRMCWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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